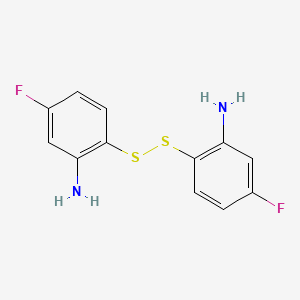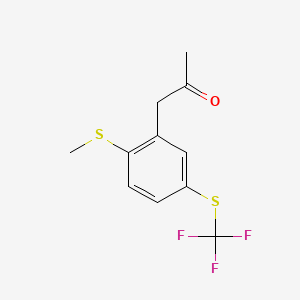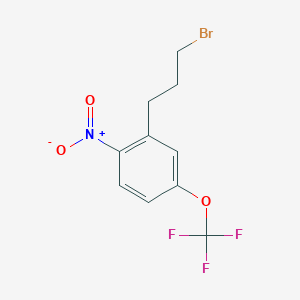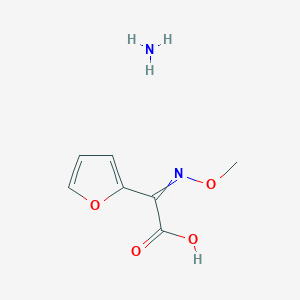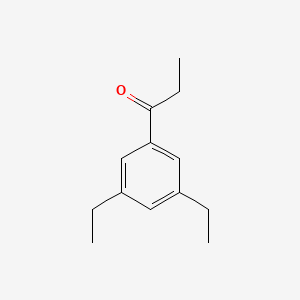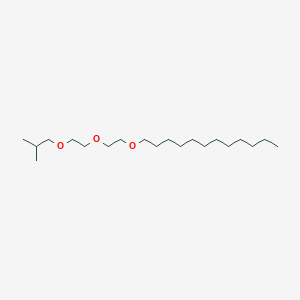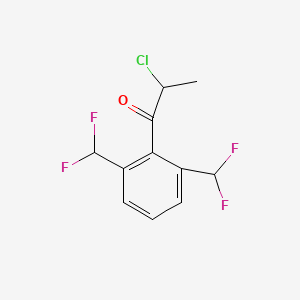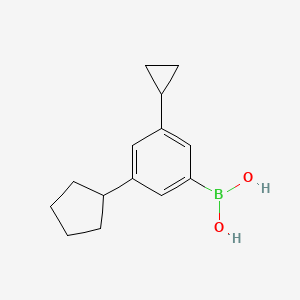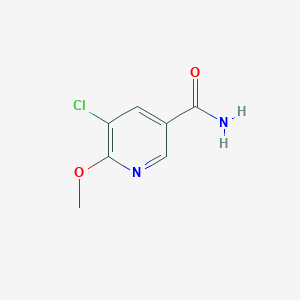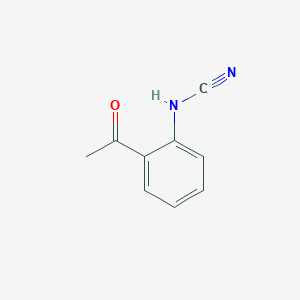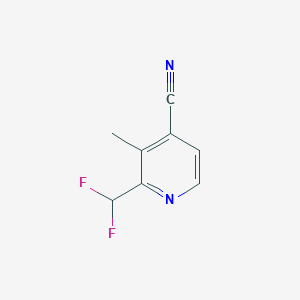
4-Cyano-2-(difluoromethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-(difluoromethyl)-3-methylpyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a cyano group (-CN), a difluoromethyl group (-CF2H), and a methyl group (-CH3) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(difluoromethyl)-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylpyridine with difluoromethyl cyanide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-Cyano-2-(difluoromethyl)-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Cyano-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2-(trifluoromethyl)acetanilide
- 4-Cyano-2-fluorobenzoic acid
- 4-Cyano-2-(trifluoromethyl)pyridine
Uniqueness
4-Cyano-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both a cyano group and a difluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications. Additionally, the methyl group at the 3-position can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6F2N2/c1-5-6(4-11)2-3-12-7(5)8(9)10/h2-3,8H,1H3 |
InChI Key |
SOJZJTXONHBWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


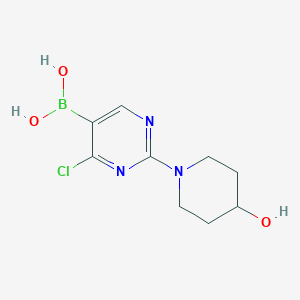

![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
